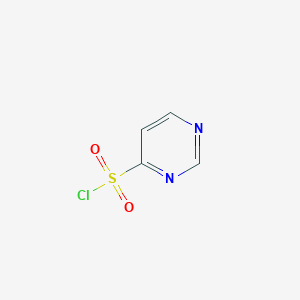
4-Pyrimidinesulfonyl chloride
Übersicht
Beschreibung
4-Pyrimidinesulfonyl chloride (4-PSC) is an organosulfur compound widely used in the synthesis of organic molecules and pharmaceuticals. It is a white, crystalline solid that is soluble in many organic solvents and can be used to synthesize a variety of compounds including amides, esters, and sulfonamides. 4-PSC is also used in the synthesis of drugs and biochemicals, and as a reagent in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Catalysis in Condensation Reactions
4-Pyrimidinesulfonyl chloride derivatives have been studied for their catalytic roles in various chemical reactions. For instance, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and applied effectively as a catalyst in the preparation of pyrido[2,3-d:6,5-d]dipyrimidines via condensation reactions of aldehydes with 2-thiobarbituric acid and ammonium acetate under solvent-free conditions (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Synthesis of Novel Derivatives
There is significant interest in synthesizing novel derivatives of 4-Pyrimidinesulfonyl chloride for various applications. For example, a new sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized for use as a precursor in fluoride chemistry, particularly in positron emission tomography (PET) tracer development (Gebhardt & Saluz, 2012).
Reactions with Amines
Chemoselective reactions involving 4-Pyrimidinesulfonyl chloride and related electrophiles with amines have been described. In these reactions, different amines selectively displace the chloride or sulfone group based on the reaction conditions, leading to a variety of products. These reactions are significant due to their selectivity and the potential for synthesis of diverse compounds (Baiazitov et al., 2013).
Development of Prosthetic Compounds
Sulfonyl fluoride-based prosthetic compounds, potentially derivable from 4-Pyrimidinesulfonyl chloride, have been explored as labelling agents, especially in the development of radiopharmaceuticals for PET chemistry. These compounds offer advantages in nucleophilic incorporation under aqueous conditions, representing a significant advancement in the field (Inkster et al., 2012).
Eigenschaften
IUPAC Name |
pyrimidine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDGFROHAXYTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)









![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
![2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1398923.png)